molecular formula C12H15BrO3 B2432363 Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate CAS No. 499134-33-7

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate

Cat. No.: B2432363
CAS No.: 499134-33-7
M. Wt: 287.153
InChI Key: KPBCDPAQXVWOKB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with bromine and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-bromo-4,6-dimethylphenoxy)acetate typically involves the reaction of 2-bromo-4,6-dimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-bromo-4,6-dimethylphenol+ethyl chloroacetateK2CO3,acetoneethyl (2-bromo-4,6-dimethylphenoxy)acetate\text{2-bromo-4,6-dimethylphenol} + \text{ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{ethyl (2-bromo-4,6-dimethylphenoxy)acetate} 2-bromo-4,6-dimethylphenol+ethyl chloroacetateK2​CO3​,acetone​ethyl (2-bromo-4,6-dimethylphenoxy)acetate

Industrial Production Methods

Industrial production methods for ethyl (2-bromo-4,6-dimethylphenoxy)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives.

    Ester Hydrolysis: The major product is 2-bromo-4,6-dimethylphenoxyacetic acid.

    Oxidation: Phenolic derivatives are formed.

Scientific Research Applications

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-bromo-4,6-dimethylphenoxy)acetate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromoacetate: Similar in structure but lacks the phenoxy and methyl groups.

    Ethyl 2-(4-bromophenyl)acetate: Contains a bromophenyl group instead of the dimethylphenoxy group.

    Ethyl bromodifluoroacetate: Contains difluoromethyl groups instead of dimethyl groups.

Uniqueness

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate is unique due to the presence of both bromine and dimethyl groups on the phenoxy ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-4-15-11(14)7-16-12-9(3)5-8(2)6-10(12)13/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBCDPAQXVWOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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